Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a furan ring, an oxadiazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-16(2,3)24-15(21)20-8-4-7-12(20)13-18-19-14(23-13)17-10-11-6-5-9-22-11/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAVCIRLPSNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan-2-ylmethylamine can be introduced via a nucleophilic substitution reaction.
Formation of the pyrrolidine ring: This step involves cyclization reactions, often using amines and aldehydes or ketones.
Protection of the carboxyl group: The tert-butyl group is introduced to protect the carboxyl group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[5-(thiophen-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
- Tert-butyl 2-[5-(pyridin-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[5-(furan-2-ylmethylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
